1,3-Bis(bromomethyl)-5-fluoro-2-methoxybenzene
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Overview
Description
1,3-Bis(bromomethyl)-5-fluoro-2-methoxybenzene is an organic compound with the molecular formula C9H9Br2FO. It is a derivative of benzene, substituted with bromomethyl, fluoro, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1,3-Bis(bromomethyl)-5-fluoro-2-methoxybenzene typically involves the bromination of 1,3-dimethyl-5-fluoro-2-methoxybenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride or chloroform .
Chemical Reactions Analysis
1,3-Bis(bromomethyl)-5-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1,3-Bis(bromomethyl)-5-fluoro-2-methoxybenzene finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,3-Bis(bromomethyl)-5-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1,3-Bis(bromomethyl)-5-fluoro-2-methoxybenzene can be compared with other similar compounds such as:
1,3-Bis(bromomethyl)benzene: Lacks the fluoro and methoxy groups, making it less reactive and less specific in its interactions.
1,3-Bis(bromomethyl)-5-methylbenzene: Contains a methyl group instead of a fluoro group, which affects its reactivity and binding properties.
1,3-Bis(bromomethyl)-2-methoxybenzene: The position of the methoxy group is different, leading to variations in its chemical behavior and applications.
This compound stands out due to its unique combination of substituents, which confer distinct reactivity and specificity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62224-06-0 |
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Molecular Formula |
C9H9Br2FO |
Molecular Weight |
311.97 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-5-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C9H9Br2FO/c1-13-9-6(4-10)2-8(12)3-7(9)5-11/h2-3H,4-5H2,1H3 |
InChI Key |
NDACIJROQWPHQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1CBr)F)CBr |
Origin of Product |
United States |
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